molecular formula C23H30ClN5O B2688012 5-tert-butyl-3-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 899413-09-3

5-tert-butyl-3-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2688012
CAS No.: 899413-09-3
M. Wt: 427.98
InChI Key: FHHKDDTWXLJDDX-UHFFFAOYSA-N
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Description

5-tert-butyl-3-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring bound to a phenyl group.

Preparation Methods

The synthesis of 5-tert-butyl-3-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the tert-butyl, chlorophenyl, and morpholinyl groups. The reaction conditions typically involve the use of catalysts and specific reagents to ensure the correct formation of the desired product. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-tert-butyl-3-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-tert-butyl-3-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as tyrosine-protein kinases. These interactions can inhibit the activity of these enzymes, leading to various biological effects. The compound’s structure allows it to bind to the active sites of these kinases, blocking their activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

Similar compounds include other phenylpyrazoles and pyrazolo[3,4-d]pyrimidines. Compared to these compounds, 5-tert-butyl-3-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. For example, the presence of the morpholinyl group can enhance its solubility and bioavailability .

Properties

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30ClN5O/c1-23(2,3)20-15-21(25-9-4-10-28-11-13-30-14-12-28)29-22(27-20)19(16-26-29)17-5-7-18(24)8-6-17/h5-8,15-16,25H,4,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHKDDTWXLJDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)NCCCN3CCOCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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